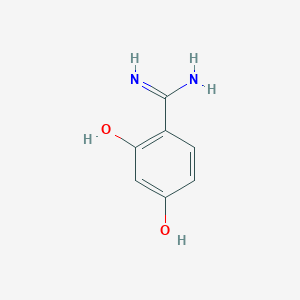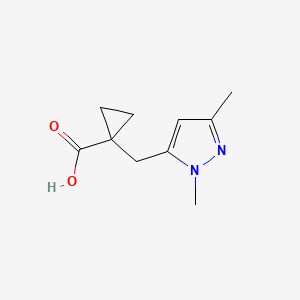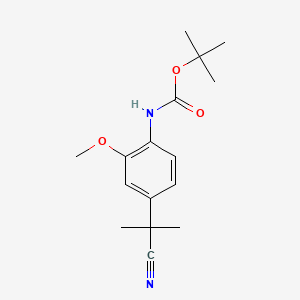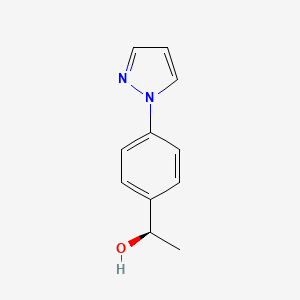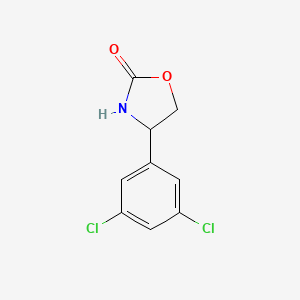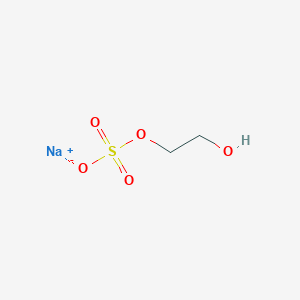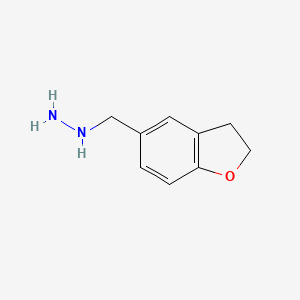
4-Methyl-2-oxoheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-oxoheptanoic acid: is an organic compound that belongs to the class of oxo acids It is characterized by the presence of a keto group (C=O) at the second carbon atom and a methyl group at the fourth carbon atom of the heptanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-oxoheptanoic acid can be achieved through several methods. One common approach involves the oxidation of 4-Methyl-2-heptanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically takes place under acidic conditions to facilitate the formation of the keto group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 4-Methyl-2-heptanol using metal catalysts such as platinum or palladium. This method offers higher efficiency and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-2-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-Methyl-2-heptanol.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 4-Methyl-2-heptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Methyl-2-oxoheptanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is studied for its role in metabolic pathways. It is a metabolite that can be used to investigate the biochemical processes involving keto acids and their derivatives.
Medicine: The compound has potential applications in medicine, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. Its unique chemical properties make it a valuable ingredient in the formulation of various products.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The keto group in the compound can participate in various biochemical reactions, including:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Metabolic Regulation: As a metabolite, this compound can influence metabolic pathways, affecting the production and utilization of energy in cells.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2-oxopentanoic acid: A shorter-chain analog with similar chemical properties.
4-Methyl-2-oxohexanoic acid: Another analog with one less carbon atom in the chain.
4-Methyl-2-oxooctanoic acid: A longer-chain analog with one more carbon atom in the chain.
Uniqueness: 4-Methyl-2-oxoheptanoic acid is unique due to its specific chain length and the position of the methyl and keto groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that other analogs may not fulfill.
Eigenschaften
CAS-Nummer |
115345-75-0 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
4-methyl-2-oxoheptanoic acid |
InChI |
InChI=1S/C8H14O3/c1-3-4-6(2)5-7(9)8(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
WCMDPNIHHKVMQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




